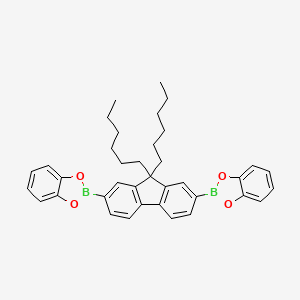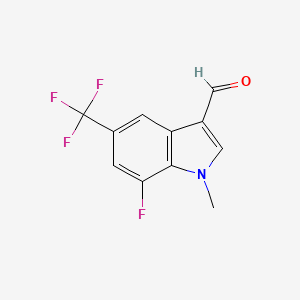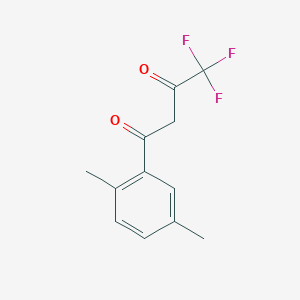
1,3,2-Benzodioxaborole, 2,2'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Benzodioxaborole, 2,2’-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis- is a complex organic compound that features a unique structure combining benzodioxaborole and fluorene units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,2-Benzodioxaborole can be synthesized through the reaction of diborane with catechol at 25°C in benzene . Another method involves the reduction of 2-chloro-1,3,2-benzodioxaborole with tributylstannane .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Benzodioxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using reagents like tributylstannane.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Tributylstannane is a common reducing agent used in the synthesis of this compound.
Substitution: Catalysts such as palladium or nickel complexes are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various boronic acids, while reduction typically produces simpler boron-containing compounds.
Aplicaciones Científicas De Investigación
1,3,2-Benzodioxaborole, 2,2’-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis- has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1,3,2-Benzodioxaborole involves its interaction with various molecular targets and pathways. The compound’s boron atoms can form stable complexes with other molecules, facilitating various chemical reactions. In biological systems, the compound may interact with enzymes and other proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Bis(catecholato)diboron: Another diboron compound with similar electronic properties.
2,2’-Bi-1,3,2-benzodioxaborole: A related compound with a similar structure.
Uniqueness
1,3,2-Benzodioxaborole, 2,2’-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis- is unique due to its combination of benzodioxaborole and fluorene units, which imparts distinct electronic and structural properties. This uniqueness makes it particularly valuable in the development of advanced materials and organic electronics.
Propiedades
Número CAS |
856570-41-7 |
|---|---|
Fórmula molecular |
C37H40B2O4 |
Peso molecular |
570.3 g/mol |
Nombre IUPAC |
2-[7-(1,3,2-benzodioxaborol-2-yl)-9,9-dihexylfluoren-2-yl]-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C37H40B2O4/c1-3-5-7-13-23-37(24-14-8-6-4-2)31-25-27(38-40-33-15-9-10-16-34(33)41-38)19-21-29(31)30-22-20-28(26-32(30)37)39-42-35-17-11-12-18-36(35)43-39/h9-12,15-22,25-26H,3-8,13-14,23-24H2,1-2H3 |
Clave InChI |
VGHDCYXNEIAYAT-UHFFFAOYSA-N |
SMILES canónico |
B1(OC2=CC=CC=C2O1)C3=CC4=C(C=C3)C5=C(C4(CCCCCC)CCCCCC)C=C(C=C5)B6OC7=CC=CC=C7O6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(Cyclopentylamino)ethoxy]ethan-1-ol](/img/structure/B12096413.png)
![(2E)-3-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B12096416.png)



![N-[2-hexoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12096432.png)


![4-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12096460.png)
![Methyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B12096466.png)
![4-Ethyl-1-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)cyclohexane-1-carboxyl+](/img/structure/B12096501.png)
